N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide
Description
N-(3,5-Dimethoxybenzyl)-2-propanamine hydrobromide (C₁₃H₂₂BrNO₃, MW 320.23) is a secondary amine hydrobromide salt characterized by a 3,5-dimethoxybenzyl group attached to a propanamine backbone. Its purity exceeds 95%, and it is typically utilized in synthetic organic chemistry and pharmaceutical research as an intermediate or ligand .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.BrH/c1-9(2)13-8-10-5-11(14-3)7-12(6-10)15-4;/h5-7,9,13H,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPBXZMUKBQULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC(=C1)OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide typically involves the reaction of 3,5-dimethoxybenzylamine with 2-bromopropane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC) or distillation, are employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxyacetophenone.
Reduction: Formation of 3,5-dimethoxybenzylamine or 3,5-dimethoxybenzyl alcohol.
Substitution: Formation of 3,5-dimethoxybenzyl derivatives with various functional groups.
Scientific Research Applications
N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Dimethoxy vs. Methoxyphenyl Groups : The 3,5-dimethoxybenzyl group in the target compound enhances steric bulk and electron-donating capacity compared to the single methoxyphenyl group in the thiazole-based hydrobromide . This difference may influence receptor binding or catalytic activity.
- Hydrobromide Salts : Both the target compound and the thiazole-derived hydrobromide exhibit improved solubility and stability due to salt formation, which is critical for pharmacological applications .
Pharmacological and Functional Comparisons
Key Observations:
- Cardioprotective Activity : The thiazole-based hydrobromide demonstrates superior efficacy to Levocarnitine, suggesting that hydrobromide salts with aromatic substituents may enhance therapeutic outcomes .
- Ligand Potential: The target compound’s dimethoxybenzyl group shares structural similarities with ligands used in platinum/palladium complexes (e.g., bis-[N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide]), which exhibit antimicrobial activity .
Biological Activity
N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a dimethoxybenzyl group attached to a propanamine backbone. The presence of methoxy groups on the aromatic ring enhances its lipophilicity and potential receptor interactions, making it a candidate for various biological applications.
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest interactions with neurotransmitter systems and potential anticancer properties.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to similar compounds:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| This compound | Dimethoxybenzyl group | Enhanced receptor selectivity |
| N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide | Cyclohexane ring | Different pharmacokinetics |
| 3,5-Dimethoxybenzylamine | Simple amine structure | Limited biological activity |
This table illustrates how the structural differences can lead to variations in biological activity and therapeutic potential.
Biological Activity and Case Studies
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown that it can induce apoptosis in malignant cells while sparing non-malignant cells. For instance, a study demonstrated that treatment with this compound resulted in significant cell death in human leukemia cells (HL-60) while maintaining viability in normal fibroblasts.
- Neuropharmacological Effects : Research has suggested that this compound may interact with neurotransmitter systems. Its structural similarity to known psychoactive substances raises the possibility of effects on mood and cognition. Animal studies are needed to confirm these effects and elucidate the underlying mechanisms.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored. For example, it may inhibit monoamine oxidase (MAO), which could have implications for treating mood disorders.
Future Directions in Research
The ongoing research into this compound aims to:
- Identify Specific Molecular Targets : Further studies are required to clarify which receptors or enzymes are affected by this compound.
- Evaluate Pharmacokinetics : Understanding how this compound is absorbed, distributed, metabolized, and excreted will be crucial for its development as a therapeutic agent.
- Clinical Trials : If preclinical studies continue to show promise, clinical trials will be necessary to assess safety and efficacy in humans.
Q & A
Q. What are the optimal synthetic routes for N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide, and how are intermediates characterized?
Methodological Answer:
- Synthesis: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, 3,5-dimethoxybenzyl bromide (a key intermediate) is prepared by bromination of 3,5-dimethoxybenzyl alcohol using HBr or PBr₃ . Coupling with 2-propanamine under basic conditions (e.g., K₂CO₃ in DMF) yields the amine, followed by hydrobromide salt formation .
- Characterization:
- XRD: Powder X-ray diffraction confirms crystalline structure and phase purity .
- Spectroscopy: FTIR identifies functional groups (e.g., C-O-C stretch at 1,250–1,100 cm⁻¹ for methoxy groups) .
- NMR: ¹H/¹³C NMR resolves aromatic protons (δ 6.4–6.8 ppm for dimethoxybenzyl) and aliphatic chains (δ 1.2–3.0 ppm for propanamine) .
Q. How do vibrational spectra (Raman/FTIR) aid in structural validation of this compound?
Methodological Answer:
- FTIR: Detects methoxy C-O stretching (~1,250 cm⁻¹) and N-H bending (~1,600 cm⁻¹) .
- Raman: Complements FTIR by resolving symmetric vibrations (e.g., aromatic ring breathing modes at ~1,000 cm⁻¹) .
- DFT Modeling: Predicts vibrational frequencies using software like Gaussian, aligning theoretical and experimental spectra to validate structural assignments .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., antifungal vs. no activity) be resolved experimentally?
Methodological Answer:
- Case Study: In coumarin derivatives, structural analogs (e.g., compound 4h in ) showed antifungal activity against Candida albicans (MIC 8–16 µg/mL), but discrepancies may arise due to:
- Strain Variability: Test multiple fungal strains under standardized CLSI protocols .
- Synergistic Effects: Combine with fluconazole to assess potentiation .
- Structural Confounders: Compare activity of N-(3,5-dimethoxybenzyl) derivatives with/without acrylamide groups .
Q. What computational strategies predict the compound’s pharmacokinetic or protein-binding behavior?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with targets like fungal CYP51 (lanosterol demethylase). The dimethoxybenzyl group may occupy hydrophobic pockets .
- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 65–80) and blood-brain barrier permeability (low due to polar hydrobromide) .
- Comparative Analysis: Compare with analogs (e.g., N-methylpropanamine derivatives) to identify substituent effects on LogP and solubility .
Q. How do crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-Crystal XRD: Determines dihedral angles between the dimethoxybenzyl ring and propanamine chain (e.g., ~45° in similar brominated amides) .
- Powder XRD: Validates bulk crystallinity and detects polymorphs (e.g., anhydrous vs. hydrated forms) .
- CCDC Databases: Cross-reference with entries like CCDC 869274 for comparable dendritic building blocks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
